![molecular formula C16H16N2O3S B344918 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole CAS No. 442554-61-2](/img/structure/B344918.png)
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole
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Overview
Description
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole, also known as mebendazole, is a broad-spectrum anthelmintic drug used to treat various parasitic infections in humans and animals. It belongs to the benzimidazole class of compounds and has been extensively studied for its antiparasitic properties.
Mechanism of Action
Mebendazole exerts its antiparasitic and anticancer effects by binding to the colchicine site of beta-tubulin, which inhibits microtubule formation and disrupts cell division. This results in the death of parasitic and cancer cells. Mebendazole has also been shown to have immunomodulatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Mebendazole has been shown to have low toxicity in humans and animals and is well-tolerated at therapeutic doses. Mebendazole is rapidly absorbed in the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. Mebendazole is metabolized in the liver and excreted in the urine and feces.
Advantages and Limitations for Lab Experiments
Mebendazole has several advantages for use in lab experiments. It is a broad-spectrum anthelmintic drug that can be used to treat various parasitic infections. Mebendazole is also relatively inexpensive and has low toxicity in humans and animals. However, 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has limitations in lab experiments due to its poor solubility in water and limited bioavailability. This can make it difficult to achieve therapeutic doses in certain experimental settings.
Future Directions
Mebendazole has several potential future directions for research. One area of research is the development of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole analogs with improved solubility and bioavailability. Another area of research is the exploration of this compound as a potential anticancer drug in combination with other chemotherapeutic agents. Additionally, this compound has potential as a therapeutic agent for other diseases such as inflammatory bowel disease and multiple sclerosis due to its immunomodulatory properties. Further research is needed to fully explore the potential of this compound in these areas.
Synthesis Methods
Mebendazole can be synthesized by the condensation of o-nitroaniline with 2-amino-5-methylthiazole followed by reduction with iron powder and treatment with methanesulfonyl chloride. The resulting product is then treated with 2-methylbenzimidazole to yield 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole. This synthesis method has been extensively studied and optimized for large-scale production of this compound.
Scientific Research Applications
Mebendazole has been extensively studied for its antiparasitic properties and has been used to treat various parasitic infections such as roundworm, whipworm, and hookworm infections. In addition, 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has also been studied for its potential anticancer properties. Mebendazole has been shown to inhibit the growth of cancer cells in vitro and in vivo by disrupting microtubule formation and inducing apoptosis.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-9-15(21-3)16(10-11)22(19,20)18-12(2)17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOCEUBBDNMDLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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